NOS Isoform Selectivity: iNOS vs. eNOS Inhibition Comparison
3-Hydroxy-4-nitroisoindolin-1-one exhibits markedly different inhibitory potency against human inducible NOS (iNOS) versus human endothelial NOS (eNOS). The compound shows weak to no activity against iNOS with an IC50 >55.69 µM, while it inhibits eNOS with an IC50 of 180 nM in insect SF9 cells [1]. This >300-fold selectivity for eNOS over iNOS represents a quantifiable differentiation from broad-spectrum NOS inhibitors.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | >55.69 µM (iNOS); 180 nM (eNOS) |
| Comparator Or Baseline | iNOS isoform of the same compound |
| Quantified Difference | >300-fold selectivity for eNOS over iNOS |
| Conditions | Recombinant human iNOS and eNOS expressed in insect SF9 cells; 1 hr incubation |
Why This Matters
This isoform selectivity profile is critical for researchers targeting eNOS-mediated pathways while minimizing iNOS-related off-target effects, differentiating this compound from pan-NOS inhibitors.
- [1] BindingDB. (n.d.). BDBM50372207 CHEMBL272708: Inhibition of human eNOS expressed in insect SF9 cells. Assay Database Entry. View Source
